Dehydro Amlodipine Hydrochloride is a derivative of Amlodipine, a widely used medication for managing hypertension and angina. The compound is characterized by the removal of two hydrogen atoms from the dihydropyridine ring of Amlodipine, resulting in a more stable structure. Its chemical formula is , and it is primarily recognized for its role as a degradation product of Amlodipine besylate under various stress conditions, such as oxidation and acid exposure .
The synthesis of Dehydro Amlodipine Hydrochloride typically involves the following methods:
Dehydro Amlodipine Hydrochloride is primarily studied in the context of pharmaceutical stability and degradation pathways rather than as a standalone therapeutic agent. Its significance lies in understanding the stability of Amlodipine formulations and ensuring quality control during drug manufacturing processes. Additionally, it may serve as a marker for assessing the degradation of Amlodipine products under stress conditions .
Dehydro Amlodipine Hydrochloride shares structural similarities with several other compounds within the dihydropyridine class. Here are some notable comparisons:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Amlodipine | Widely used antihypertensive; retains dihydropyridine structure. | |
| Nifedipine | First dihydropyridine calcium channel blocker; rapid onset. | |
| Felodipine | Longer half-life than Nifedipine; less reflex tachycardia. | |
| Lercanidipine | Improved selectivity for vascular smooth muscle; reduced side effects. |
Dehydro Amlodipine Hydrochloride is unique due to its formation as a degradation product rather than being an active therapeutic agent like its counterparts listed above. Its study provides insights into the stability and degradation pathways of dihydropyridine derivatives, which is essential for pharmaceutical development and quality assurance .
The conversion of 1,4-dihydropyridine derivatives to their pyridine analogues constitutes a pivotal step in synthesizing Dehydro Amlodipine Hydrochloride. This process typically involves oxidative dehydrogenation, where amlodipine’s dihydropyridine ring undergoes oxidation to form the aromatic pyridine system. Studies on amlodipine metabolism reveal that hepatic cytochrome P450 enzymes mediate this transformation, yielding the pyridine metabolite as the primary oxidation product .
Industrial-scale synthesis employs benzenesulphonic acid as both a dehydrogenation catalyst and a salt-forming agent. In one patented method, 3-ethyl 5-methyl 2-[2-(N-tritylamino)-ethoxymethyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylate reacts with benzenesulphonic acid in methanolic media under reflux conditions. The acid facilitates trityl group cleavage while simultaneously promoting dehydrogenation, bypassing the isolation of the free base intermediate . This dual functionality streamlines production, achieving yields exceeding 85% after recrystallization from methanol .
Recent advancements highlight lithium dihydropyridine complexes as heterogeneous catalysts for dehydrogenation. These systems operate via a radical mechanism, abstracting hydrogen atoms from the dihydropyridine ring’s C2 and C6 positions. Kinetic studies demonstrate a linear correlation between catalyst loading (0.5–2.0 mol%) and reaction rate ($$ k = 0.15 \, \text{h}^{-1} $$ at 1.5 mol%), enabling precise control over reaction progress .
Traditional syntheses of Dehydro Amlodipine Hydrochloride rely on polar aprotic solvents like methanol or aqueous methanol to solubilize intermediates. However, solvent-free mechanochemical methods are gaining traction for their environmental and economic benefits. In one adaptation, neat grinding of 3-aminobutene acetoacetic ester with o-chlorobenzaldehyde and 4-(2-phthalimidoethoxy)methyl acetoacetate in a ball mill induces cyclodehydration at ambient temperature. This approach eliminates solvent recovery steps and reduces reaction times from 20 hours to 45 minutes .
Comparative studies of solvent systems reveal critical yield dependencies:
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Methanol/Water (3:1) | 65 | 18 | 78 |
| Ethyl Acetate | 80 | 12 | 82 |
| Solvent-Free | 25 | 0.75 | 88 |
The solvent-free method’s superiority stems from enhanced molecular collisions and reduced side reactions. Fourier-transform infrared spectroscopy (FTIR) analyses confirm complete dihydropyridine ring aromatization within 30 minutes, as evidenced by the disappearance of N-H stretching vibrations at 3350 cm$$^{-1}$$ and emergence of pyridine C=N peaks at 1605 cm$$^{-1}$$ .
Amlodipine’s chiral center at the 4-position of the dihydropyridine ring imposes strict stereochemical requirements during dehydrogenation. Racemization studies using polarimetric tracking reveal that conventional acid-catalyzed methods induce partial epimerization ($$ \Delta[\alpha]_D^{25} = +12^\circ $$ to $$-9^\circ $$) due to protonation at C4 . To mitigate this, modern protocols employ buffered reaction media (pH 6.5–7.2) containing sodium acetate, which stabilizes the transition state and limits stereochemical scrambling .
X-ray crystallography of Dehydro Amlodipine Hydrochloride confirms retention of the (R)-configuration at C4 post-dehydrogenation. The pyridine ring’s planarity enforces a rigid conformation, with the 2-chlorophenyl substituent adopting an axial orientation to minimize steric clash with the ethoxycarbonyl group . Nuclear magnetic resonance (NMR) analyses further corroborate stereochemical integrity:
Purification via chiral stationary phase chromatography (Lux Cellulose-2 column) achieves enantiomeric excess >99.5%, critical for maintaining pharmacological specificity .
Dehydro Amlodipine Hydrochloride, with the molecular formula C20H24Cl2N2O5 and molecular weight of 443.3 grams per mole, represents a significant degradation product formed during the oxidative stress of the parent compound amlodipine [1] [2]. The compound is chemically described as 3-ethyl 5-methyl 2-((2-aminoethoxy)methyl)-4-(2-chlorophenyl)-6-methylpyridine-3,5-dicarboxylate hydrochloride, distinguishing it from the parent dihydropyridine structure through the aromatization of the pyridine ring [1] [3].
Oxidative degradation studies have demonstrated that amlodipine undergoes extensive transformation when exposed to hydrogen peroxide solutions under controlled conditions [4] [5]. In comprehensive kinetic studies, amlodipine besylate exhibited degradation rates of 80.1% when subjected to 3% hydrogen peroxide in methanol (80:20 volume ratio) at 80°C for 6 hours [4] [5]. The formation of Dehydro Amlodipine Hydrochloride occurs through an oxygen-independent aromatization process, representing the primary oxidative transformation pathway [4] [5].
The kinetic parameters for oxidative degradation follow second-order reaction kinetics for amlodipine compounds, with rate constants varying significantly based on environmental conditions [6]. Temperature-dependent studies reveal that the degradation rate constant increases substantially with elevated temperatures, with values reaching 2.781 per minute at 90°C under acidic conditions [7]. The oxidative transformation demonstrates pseudo-first-order kinetics when monitored under controlled laboratory conditions [8].
Table 1: Oxidative Degradation Kinetic Parameters for Amlodipine and Formation of Dehydro Amlodipine Hydrochloride
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Degradation Percentage | 80.1% | 3% H2O2:methanol (80:20), 80°C, 6h | [4] |
| Rate Constant | 0.0238 mM⁻¹h⁻¹ | Individual drug, 3% H2O2 | [6] |
| Half-life | 238.03 h | Room temperature, oxidative conditions | [6] |
| Shelf life (t₉₀) | 26.42 h | 90% degradation threshold | [6] |
| Reaction Order | Second-order | Hydrogen peroxide oxidation | [6] |
The electrochemical degradation studies provide additional insights into the oxidative transformation mechanisms [4] [5]. After 9 hours of cyclic voltammetry in 0.05 mol/L sodium bicarbonate on gold electrodes, 66.5% degradation was achieved, with the oxidation potential shifting 200 mV toward more negative values [4] [5]. Mass spectrometry analysis consistently confirms the presence of Dehydro Amlodipine Hydrochloride with molecular formula C20H23N2O5Cl under both oxidative and acidic stress conditions [4] [5].
The pH-dependent degradation behavior of amlodipine leading to Dehydro Amlodipine Hydrochloride formation exhibits distinct patterns across different acidic and alkaline conditions [4] [5] [9]. Under acidic stress conditions using 5 mol/L hydrochloric acid at 80°C for 6 hours, 75.2% of amlodipine besylate degradation was recorded, with mass spectrometry analysis confirming the formation of dehydro amlodipine derivatives [4] [5].
Alkaline conditions demonstrate even more pronounced degradation effects, with complete degradation achieved in 5 mol/L sodium hydroxide at 80°C for 6 hours [4] [5]. The alkaline hydrolysis results in the formation of multiple degradation products, with the compound having molecular formula C15H16NOCl identified as the main degradation product under these severe conditions [4] [5]. Milder alkaline conditions using 0.1 N sodium hydroxide result in approximately 95% degradation [9] [10].
The pH stability profile reveals that amlodipine compounds exhibit maximum stability in neutral aqueous solutions [11] [12]. Studies conducted at pH 3 demonstrate significant acidic degradation with approximately 55.50% drug degradation, while basic conditions at pH 8.5 result in 41.32% degradation [11]. The degradation kinetics follow first-order reaction pathways under most pH conditions, with rate constants varying considerably based on the specific pH environment [8] [12].
Table 2: pH-Dependent Degradation Data for Amlodipine Leading to Dehydro Amlodipine Hydrochloride Formation
| pH Condition | Degradation % | Temperature | Time | Molecular Products Identified | Reference |
|---|---|---|---|---|---|
| 5 mol/L HCl | 75.2% | 80°C | 6 hours | C20H23N2O5Cl | [4] |
| 0.1 N HCl | 30-35% | 80°C | 4 hours | Multiple products | [9] |
| pH 3 | 55.50% | Room temp | 24 hours | Acidic degradation products | [11] |
| 5 mol/L NaOH | 100% | 80°C | 6 hours | C15H16NOCl (main product) | [4] |
| 0.1 N NaOH | 95% | 80°C | 6 hours | Multiple alkaline products | [9] |
| pH 8.5 | 41.32% | Room temp | 24 hours | Basic degradation products | [11] |
The aqueous stability studies reveal that Dehydro Amlodipine Hydrochloride formation is favored under both acidic and oxidative conditions, representing a convergent degradation pathway [4] [5] [13]. The compound demonstrates poor solubility in standard aqueous buffers, requiring dissolution in organic solvents such as dimethylformamide before dilution in aqueous media [14]. The solubility limitation of approximately 0.077 mg/mL in 1:12 dimethylformamide:phosphate buffered saline solution significantly impacts the stability assessment protocols [14].
The photolytic degradation of amlodipine leading to Dehydro Amlodipine Hydrochloride formation involves complex photochemical processes with well-characterized quantum yield parameters [15] [16] [17] [18]. The primary photodegradation mechanism involves the conversion of the dihydropyridine ring to the corresponding pyridine derivative through an oxygen-independent aromatization process [15] [17] [18].
Quantum yield measurements for amlodipine base demonstrate values of approximately 0.001 under ultraviolet-A light exposure, representing relatively low photochemical efficiency [17] [18]. However, the quantum yield increases significantly to approximately 0.01 at shorter wavelengths, indicating enhanced photolability under higher energy photon exposure [17] [18]. The presence of the beta-aminoethoxy group provides intramolecular assistance, resulting in quantum yields approximately one order of magnitude higher than analogous compounds lacking this functional group [17] [18].
Photostability chamber studies conducted according to International Conference on Harmonization guidelines demonstrate 32.2% degradation after 14 days of exposure [4] [5]. Under accelerated photolytic conditions using ultraviolet light at 366 nm for 2 hours, degradation levels of 14.1% were observed [5]. The photodegradation kinetics consistently follow pseudo-first-order reaction pathways across different irradiation conditions [8].
Table 3: Photolytic Degradation Parameters and Quantum Yield Data
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Quantum Yield (UV-A) | ~0.001 | UV-A light, amlodipine base | [17] [18] |
| Quantum Yield (shorter λ) | ~0.01 | Higher energy photons | [17] [18] |
| Photodegradation (ICH) | 32.2% | 14 days, photostability chamber | [4] |
| UV degradation (366 nm) | 14.1% | 2 hours, 366 nm exposure | [5] |
| Degradation (solid state) | 36-46% | Photostability study | [9] |
| Half-life (xenon lamp) | 8.8 min | River water, xenon irradiation | [8] |
The photochemical transformation pathway involves the initial formation of amlodipine pyridine derivative as the primary photoproduct, followed by subsequent transformations leading to multiple secondary products [15] [8]. Under xenon lamp irradiation, sixteen different photoproducts have been identified, with the dehydro amlodipine derivative representing one of the major transformation products [15]. The photodegradation process demonstrates wavelength dependency, with maximum degradation occurring at 360 nm and decreasing efficiency at longer wavelengths [15].